molecular formula C8H19NO B8702105 1-Amino-4,4-dimethylhexan-2-ol

1-Amino-4,4-dimethylhexan-2-ol

Cat. No.: B8702105
M. Wt: 145.24 g/mol
InChI Key: ITDSAHPGYYLDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4,4-dimethylhexan-2-ol (CAS 1021735-89-6) is a branched aliphatic amino alcohol with the molecular formula C₈H₁₉NO and SMILES string OC(CN)CC(C)(C)CC. Its structure features a hydroxyl group at position 2, an amine group at position 1, and two methyl substituents at the 4,4-positions of a hexane backbone .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-amino-4,4-dimethylhexan-2-ol

InChI

InChI=1S/C8H19NO/c1-4-8(2,3)5-7(10)6-9/h7,10H,4-6,9H2,1-3H3

InChI Key

ITDSAHPGYYLDFS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(CN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-amino-4,4-dimethylhexan-2-ol, differing in substituents, backbone length, or functional groups. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
This compound C₈H₁₉NO 145.24 Alcohol, amine, dimethyl branches Chiral synthesis intermediate
1-Amino-4,4-dimethylazide-2-one C₅H₉N₃O 127.15 Azide, ketone, dimethyl branches Photochemical synthesis product
1-Amino-4,4-diphenyl-2-butanol C₁₆H₁₉NO 241.33 Alcohol, amine, diphenyl branches Biotransformation in Pseudomonas
1-Amino-4,4-dimethylcyclohexane-1-carboxamide C₉H₁₈N₂O 170.25 Carboxamide, amine, cyclohexane High-purity life science applications
(R)-2-(1-Amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroethanol C₁₄H₁₈F₂N₂O₃ 300.30 Difluoroethanol, nitro, tetrahydronaphthalene Lab-scale research
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile C₈H₈N₃O 162.17 Pyridine, nitrile, oxo-group GHS-regulated handling requirements

Functional Group and Reactivity Comparisons

  • Azide vs. Alcohol/Amine: 1-Amino-4,4-dimethylazide-2-one (C₅H₉N₃O) replaces the hydroxyl group with an azide and introduces a ketone, enhancing photochemical reactivity but reducing stability due to the azide’s explosive nature .
  • Diphenyl vs. Dimethyl Branches: 1-Amino-4,4-diphenyl-2-butanol (C₁₆H₁₉NO) exhibits higher hydrophobicity and microbial biodegradability in Pseudomonas species compared to the aliphatic dimethyl branches of the target compound .
  • Cyclohexane Backbone: The cyclohexane ring in 1-amino-4,4-dimethylcyclohexane-1-carboxamide (C₉H₁₈N₂O) confers rigidity and stereochemical complexity, making it more suited for high-purity pharmaceutical applications than the flexible hexane chain of the target compound .

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